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Mono-pyrrolidinium iodide

Cat. No.: B8113223
M. Wt: 199.03 g/mol
InChI Key: DMFMZFFIQRMJQZ-UHFFFAOYSA-N
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Description

Mono-pyrrolidinium iodide, often referred to simply as pyrrolidinium iodide (CAS 45361-12-4), is a high-purity organic ammonium salt with significant research value, particularly in the field of advanced materials science. Its primary application is as a precursor material in the synthesis and engineering of perovskite-based optoelectronic devices . When introduced into perovskite precursor solutions, such as those for methylammonium lead iodide (MAPbI3), pyrrolidinium iodide induces the templated growth of low-dimensional perovskite phases . It is known to form a stable one-dimensional (1D) perovskite structure, PyPbI3, which can create heterojunctions with common three-dimensional (3D) perovskites . This 1D-3D hybrid structure is a key strategy for enhancing the performance and longevity of perovskite solar cells. The incorporation of pyrrolidinium iodide contributes to prolonged moisture resistance, excellent thermal stability, and reduced ion migration in the resulting perovskite film, addressing critical stability issues that hinder the commercial viability of this technology . The compound's value stems from this unique mechanism of action, where the pyrrolidinium cation integrates into the perovskite system to provide a more robust and hydrophobic scaffold, thereby improving the device's operational lifespan . Beyond photovoltaics, pyrrolidinium-based compounds are also explored in materials chemistry for the creation of lead-free organic-inorganic hybrids using metals like Bismuth(III) and Antimony(III), opening avenues for more environmentally friendly functional materials . This product is intended For Research Use Only and is strictly not for personal, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10IN B8113223 Mono-pyrrolidinium iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.HI/c1-2-4-5-3-1;/h5H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFMZFFIQRMJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH2+]C1.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Preparation Methodologies for Pyrrolidinium Iodide and Its Derivatives

Standard Synthetic Pathways for Pyrrolidinium (B1226570) Iodide Salts

The most common and straightforward method for synthesizing pyrrolidinium iodide salts is through the N-alkylation of pyrrolidine (B122466). This reaction, a classic example of a nucleophilic substitution, involves the reaction of pyrrolidine with an alkyl iodide.

A typical synthesis involves the reaction of pyrrolidine with hydroiodic acid. In this acid-base reaction, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring attacks the proton of the hydroiodic acid, forming a pyrrolidinium cation and an iodide anion. The resulting salt is then typically isolated by precipitation and purified through recrystallization.

For substituted pyrrolidinium iodides, the synthesis follows a similar N-alkylation pathway. For instance, the synthesis of 1-butyl-1-methylpyrrolidinium (B1250683) iodide involves the reaction of 1-methylpyrrolidine (B122478) with 1-iodobutane. The reaction is often carried out in a suitable solvent, such as ethyl acetate, and may involve heating to increase the reaction rate. An excess of one reactant, typically the more volatile one, can be used to drive the reaction to completion. Following the reaction, the product, which is often a solid, is isolated by filtration and washed with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials.

The general reaction scheme for the synthesis of a simple pyrrolidinium iodide can be represented as:

C₄H₉N + HI → [C₄H₁₀N]⁺I⁻

For N-alkylated derivatives, the reaction is as follows:

R₁-C₄H₈N + R₂-I → [R₁R₂-C₄H₈N]⁺I⁻

Where R₁ is an alkyl group already attached to the pyrrolidine nitrogen and R₂-I is the alkylating agent.

Table 1: Overview of Synthetic Pathways for Pyrrolidinium Iodide Salts

Reaction TypeReactantsTypical SolventsKey Reaction ConditionsProduct
Acid-Base NeutralizationPyrrolidine, Hydroiodic AcidWater, EthanolStirring at room temperatureMono-pyrrolidinium iodide
N-Alkylation1-Alkylpyrrolidine, Alkyl IodideEthyl acetate, AcetonitrileHeating under reflux, Inert atmosphereN,N-Dialkylpyrrolidinium iodide

Crystal Growth Techniques for Pyrrolidinium-Based Metal Halide Compounds

High-quality single crystals of pyrrolidinium-based metal halide compounds, which incorporate this compound, are essential for fundamental studies of their properties and for the fabrication of high-performance devices. Several crystal growth techniques have been developed, primarily focusing on solution-based methods.

One of the most widely used techniques is the slow cooling crystallization method . In this approach, a supersaturated solution of the pyrrolidinium iodide and a metal halide (e.g., lead iodide) in a suitable solvent is prepared at an elevated temperature. The solution is then slowly cooled, allowing for the controlled nucleation and growth of single crystals. The choice of solvent is crucial and can significantly impact the crystal quality and morphology.

Another common technique is the inverse temperature crystallization (ITC) method . This method is particularly effective for compounds that exhibit retrograde solubility, meaning their solubility decreases with increasing temperature. A saturated solution is prepared at a lower temperature and then slowly heated. As the temperature rises, the solubility decreases, leading to the formation of single crystals.

For the growth of thin films, which are crucial for many optoelectronic applications, techniques such as spin coating and vapor deposition are employed. In spin coating, a solution containing the pyrrolidinium iodide and metal halide precursors is dispensed onto a substrate, which is then rotated at high speed to produce a thin, uniform film. Subsequent annealing is often required to promote crystallization.

Vapor deposition techniques, such as chemical vapor deposition (CVD) and physical vapor deposition (PVD) , offer excellent control over film thickness and morphology in a solvent-free environment. In PVD, the precursor materials are heated in a vacuum chamber and sublime, subsequently condensing on a cooler substrate to form a thin film.

Table 2: Comparison of Crystal Growth Techniques

TechniquePhaseAdvantagesDisadvantagesTypical Application
Slow Cooling CrystallizationSolutionSimple, cost-effectiveCan be slow, difficult to control nucleationBulk single crystals
Inverse Temperature CrystallizationSolutionFaster than slow cooling for some materialsRequires specific solubility behaviorBulk single crystals
Spin CoatingSolutionFast, suitable for large areasCan lead to non-uniform films, solvent-related defectsThin films for devices
Vapor DepositionVaporHigh purity, excellent thickness controlRequires specialized equipment, can be slowHigh-quality thin films

Control of Purity and Stoichiometry in Preparative Procedures

The purity and stoichiometry of this compound are paramount for its successful use in perovskite formulations. Impurities can act as charge traps and recombination centers, degrading the performance of optoelectronic devices. Similarly, deviations from the correct stoichiometry can lead to the formation of undesirable phases and defects in the final perovskite crystal structure.

Purification of the synthesized pyrrolidinium iodide is a critical step. Recrystallization is a common and effective method. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled to allow the purified salt to crystallize, leaving impurities behind in the solvent. The choice of solvent is crucial; a good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Washing the filtered crystals with a cold, non-polar solvent helps to remove any residual soluble impurities.

For ionic liquids derived from pyrrolidinium iodide, further purification steps may be necessary. These can include treatment with activated carbon to remove colored impurities and passing the material through a column of activated aluminum oxide to remove other polar impurities. To ensure the absence of water and volatile organic solvents, the purified product is often dried under vacuum at an elevated temperature.

Stoichiometric control begins with the precise measurement of the reactants. Using a slight excess of a volatile reactant can help to drive the reaction to completion, but this excess must be carefully removed during the purification process. For the synthesis of pyrrolidinium-based metal halide perovskites, the molar ratio of the organic halide (pyrrolidinium iodide) to the metal halide is a critical parameter. Precise control of this ratio is essential to obtain the desired crystal phase and to avoid the formation of secondary phases, such as unreacted lead iodide. Techniques like drop-on-demand inkjet printing have been explored for the precise deposition of stoichiometric amounts of precursor solutions, leading to improved film quality and device performance. researchgate.net

Table 3: Methods for Purity and Stoichiometry Control

Control ParameterMethodDescription
Purity RecrystallizationDissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.
Activated Carbon TreatmentAdsorbs colored and high molecular weight impurities.
Column ChromatographySeparation of the desired compound from impurities based on their differential adsorption on a stationary phase.
Vacuum DryingRemoval of residual solvents and water.
Stoichiometry Precise Reactant MeasurementAccurate weighing of starting materials to ensure the correct molar ratios.
Controlled DepositionTechniques like inkjet printing to deposit precise amounts of precursor solutions. researchgate.net
Removal of Excess ReactantsThorough washing and purification to remove any unreacted starting materials.

Influence of Synthetic Conditions on Resulting Material Architectures

The synthetic conditions employed during the preparation and crystallization of pyrrolidinium iodide and its derivatives have a profound impact on the resulting material's architecture, including its crystal structure, morphology, and dimensionality.

The choice of solvent is a critical factor. Solvents with different polarities, boiling points, and coordinating abilities can influence the solubility of the precursors, the kinetics of crystal growth, and the stability of intermediate phases. mdpi.comfrontiersin.orgnih.gov For instance, in the formation of perovskite thin films, the use of coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can lead to the formation of solvate intermediate phases, which can then be converted to the final perovskite structure upon annealing. frontiersin.org The nature of the solvent can also affect the crystal habit, leading to different crystal shapes and sizes. researchgate.net

Temperature is another key parameter that affects both the synthesis and crystallization processes. In the synthesis of pyrrolidinium iodide, the reaction temperature can influence the reaction rate and the formation of byproducts. During crystallization, temperature controls the supersaturation of the solution and, consequently, the nucleation and growth rates. For example, in the slow cooling method, the cooling rate is a critical parameter that determines the final crystal size and quality. Annealing temperature, particularly in thin-film deposition, plays a crucial role in solvent removal, crystal growth, and phase transitions.

The stoichiometric ratio of the reactants not only affects the purity but also the dimensionality of the resulting metal halide structures. By carefully controlling the ratio of the organic cation to the metal halide, it is possible to synthesize different dimensional structures, ranging from zero-dimensional (0D) clusters to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) perovskite frameworks. nih.govacs.org For example, an excess of the organic salt can favor the formation of lower-dimensional structures.

Finally, the presence of additives can also be used to control the material's architecture. For instance, the introduction of different halide anions (e.g., bromide or chloride in addition to iodide) can lead to the formation of mixed-halide perovskites with tuned optical and electronic properties. osti.gov The size and shape of the organic cation itself also play a significant role in determining the crystal structure. nih.gov

Table 4: Influence of Synthetic Conditions on Material Architecture

Synthetic ConditionInfluence on Material ArchitectureExamples
Solvent Affects solubility, crystallization kinetics, and crystal habit. mdpi.comfrontiersin.orgnih.govresearchgate.netCoordinating solvents can form intermediate phases. frontiersin.org Polarity can influence crystal morphology.
Temperature Controls reaction rates, supersaturation, and phase transitions.Cooling rate in crystallization determines crystal size. Annealing temperature affects film quality.
Stoichiometry Determines the dimensionality of the crystal structure (0D, 1D, 2D, 3D). nih.govacs.orgExcess organic cation can lead to lower-dimensional structures.
Additives/Cation/Anion Can tune the crystal structure and electronic properties. osti.govnih.govMixed halides can alter the bandgap. Cation size influences the perovskite tolerance factor. nih.gov

Crystallographic and Structural Investigations of Pyrrolidinium Iodide Systems

Determination of Crystal Systems and Space Group Symmetries

The crystal structure of pyrrolidinium-containing iodide systems is highly dependent on the accompanying metal halide, leading to a variety of crystal systems and space group symmetries. While data on pure, simple mono-pyrrolidinium iodide is not extensively detailed in the literature, its behavior within hybrid organic-inorganic perovskites and related structures provides significant insight.

For instance, the hybrid compound (Pyrrolidinium)₂KCo(CN)₆, which incorporates the pyrrolidinium (B1226570) cation, crystallizes in a monoclinic structure with the space group P2₁/c at room temperature. nih.govnih.gov Upon heating, it undergoes a phase transition to a more symmetric rhombohedral structure with the space group R3̅m. nih.govacs.org In contrast, the one-dimensional perovskitoid material, pyrrolidinium lead iodide (PyPbI₃), has been reported to exhibit a hexagonal crystal system with the space group P6₃/mmc. researchgate.netrsc.org

These examples demonstrate that the pyrrolidinium cation can be accommodated in various lattice symmetries, which are often temperature-dependent. The specific crystal system is a result of the interplay between the size and shape of the cation, the nature of the anionic framework, and the intricate network of hydrogen bonds.

Table 1: Crystallographic Data for Selected Pyrrolidinium-Containing Compounds

Analysis of Anionic Network Dimensionality (0D, 1D, 2D) in Hybrid Structures

The dimensionality of the anionic network in pyrrolidinium-based hybrid halides is a critical factor that governs their physical properties. The size and shape of the pyrrolidinium cation play a crucial role in templating the structure of the inorganic (metal-iodide) framework.

Zero-Dimensional (0D) Networks: In some compounds, the metal iodide units exist as isolated clusters or discrete polyhedra, separated by the organic cations. These are referred to as 0D structures. An example can be found in tellurium (IV) halide systems where the inorganic components form isolated TeX₆ octahedra surrounded by organic cations, sometimes linked through secondary interactions like halogen bonding.

One-Dimensional (1D) Networks: A common structural motif involves the formation of one-dimensional chains of metal-iodide octahedra. Pyrrolidinium lead iodide (PyPbI₃) is a prime example, where face-sharing PbI₆ octahedra form infinite one-dimensional chains. researchgate.netrsc.org These inorganic chains are separated by the pyrrolidinium cations. This 1D structure leads to a dielectric mismatch between the organic and inorganic components. researchgate.net

Two-Dimensional (2D) Networks: While less commonly detailed specifically for pyrrolidinium iodide systems in the provided context, 2D structures consist of extended sheets of metal-halide octahedra separated by layers of the organic cations. These layered perovskite structures are well-known for other, typically larger, organic cations.

The dimensionality is thus a direct consequence of the templating effect of the pyrrolidinium cation, which dictates how the inorganic octahedra connect and arrange themselves in the crystal lattice.

Examination of Cationic Ordering and Disorder Phenomena within Crystal Lattices

A defining characteristic of crystalline systems containing the pyrrolidinium cation is the prevalence of cationic disorder, especially at higher temperatures. nih.govacs.org The non-planar, five-membered ring of the pyrrolidinium cation possesses significant conformational flexibility and can undergo various dynamic motions within the crystal lattice.

In high-temperature phases, the pyrrolidinium cations are often orientationally disordered. For example, in the rhombohedral high-temperature phase of (Pyrrolidinium)₂KCo(CN)₆, the cations are significantly disordered, with the disorder being related to the threefold symmetry axis of the crystal structure. nih.govacs.org This dynamic disorder is not random but involves thermally activated motions, such as pseudorotation of the ring and large out-of-plane movements of its atoms. nih.govnih.gov

As the temperature is lowered, the thermal energy becomes insufficient to overcome the energy barriers for these motions, leading to a "freezing" of the cation's movement. This results in an ordered arrangement of the pyrrolidinium cations in the low-temperature phase. This transition from a dynamically disordered state to a more ordered state is a key mechanism driving the phase transitions observed in these materials. nih.govacs.org

Temperature-Induced Polymorphism and Solid-State Phase Transitions

Many pyrrolidinium iodide systems exhibit rich polymorphism, undergoing one or more solid-state phase transitions as a function of temperature. These transitions are often reversible and are associated with significant changes in the crystal structure and physical properties.

For instance, compounds of the formula Pyr₂KM(CN)₆ (where Pyr is pyrrolidinium and M is Co or Fe) undergo a first-order phase transition from a low-temperature monoclinic phase to a high-temperature rhombohedral phase at approximately 345–370 K. nih.gov These transitions are characterized by a rapid change in symmetry and are driven by the order-disorder dynamics of the pyrrolidinium cation. acs.org The study of such transitions is crucial as they can lead to switchable properties, for example, in the dielectric constant. nih.govacs.org

Table 2: Phase Transition Temperatures in Selected Pyrrolidinium-Based Compounds

Mechanisms of Order-Disorder Transitions

The primary mechanism governing the phase transitions in these materials is of the order-disorder type. acs.org In the high-temperature, high-symmetry phase, the pyrrolidinium cations possess enough thermal energy to exhibit significant dynamic disorder, rapidly reorienting between several equivalent positions within the lattice voids. This orientational disorder is a key characteristic of the paraelectric or high-temperature state. acs.orgacs.org

Upon cooling, the thermal motion of the cations decreases. At the phase transition temperature, the cations "freeze" into a specific, ordered arrangement. This ordering process breaks the higher symmetry of the high-temperature phase, leading to a lower-symmetry structure. Spectroscopic studies, such as Raman and IR spectroscopy, confirm this mechanism by showing changes in the linewidths and frequencies of vibrational modes associated with the cation, which is consistent with a transition from a disordered to an ordered state. nih.govacs.org The entropy change associated with the transition can often be related to the number of disordered sites available to the cation in the high-temperature phase. acs.org

Impact of Cationic Motion on Phase Behavior

The specific motions of the pyrrolidinium cation are the direct trigger for the observed phase transitions. Research has identified several key dynamic modes:

Pseudorotation: The five-membered pyrrolidinium ring is not planar and can undergo a low-energy conformational change known as pseudorotation, where the "puckering" of the ring moves around the five carbon atoms.

Out-of-plane motions: The atoms of the cation can exhibit large-amplitude vibrations perpendicular to the average plane of the ring. nih.gov

Whole-cation reorientation: The entire cation can reorient itself within the cavity of the anionic framework.

It is the collective freezing of these thermally induced motions that leads to the structural phase transition. nih.gov The dynamic nature of the cation in the high-temperature phase contributes significantly to the entropy of the system, stabilizing the higher symmetry structure. As the temperature is lowered, the enthalpic contributions from stronger, more directed interactions (like hydrogen bonds) in an ordered state become dominant, driving the transition to the lower-symmetry, ordered phase.

Characterization of Hydrogen Bonding and Interionic Interactions

Hydrogen bonding and other non-covalent interactions are fundamental to the structural integrity and phase behavior of pyrrolidinium iodide systems. The pyrrolidinium cation acts as a hydrogen bond donor through its N-H₂ group, while the iodide anions (or other anions in the framework) act as acceptors.

These N-H···I hydrogen bonds play a crucial role in anchoring the cation within the inorganic framework. The strength and directionality of these bonds influence the orientation of the cation at low temperatures. In many organic-inorganic hybrid materials, the ordering of the organic cation is directly linked to the optimization of the hydrogen bonding network. nih.gov

In the disordered high-temperature phases, the hydrogen bonds are dynamic, constantly breaking and reforming as the cation reorients. As the system cools and transitions to an ordered phase, the cations adopt a configuration that maximizes the strength of these N-H···I interactions, leading to a stable, lower-energy arrangement. The interplay between the dynamic disorder of the cation and the directional preference of the hydrogen bonds is a key factor that dictates the transition temperatures and the resulting crystal structures.

Conformational Analysis of Pyrrolidinium Cations within Crystalline Environments

The five-membered ring of the pyrrolidinium cation is not planar and can adopt several non-planar conformations to minimize steric strain. Within a crystalline lattice, the specific conformation is influenced by factors such as ionic packing, hydrogen bonding, and temperature. The two most common conformations are the "envelope" (Cs symmetry) and the "twist" (C2 symmetry).

In the envelope conformation, four of the ring's carbon atoms are coplanar, while the fifth atom (either a carbon or the nitrogen) is puckered out of this plane. This can be further distinguished by which atom is out of the plane. Computational and experimental studies on various pyrrolidinium-based salts indicate that an equatorial-envelope geometry is frequently the lowest energy conformer. researchgate.net In this arrangement, substituents on the nitrogen atom are positioned equatorially with respect to the ring's approximate plane. Theoretical studies on the pyrrolidine (B122466) molecule suggest that the N-H equatorial structure is the most stable conformer. acs.org

The twist conformation involves two adjacent atoms being displaced in opposite directions from the plane formed by the other three atoms in the ring. The energy difference between these conformers can be quite small, allowing for dynamic disorder in some crystal structures at higher temperatures. researchgate.net Upon cooling, the pyrrolidinium cation's dynamic motion can "freeze," leading to an ordered state with a specific, static conformation. rsc.org This ordering is a key factor in temperature-induced phase transitions observed in some pyrrolidinium-containing materials. rsc.org

The conformation of the cation can be quantitatively described by its puckering parameters and key dihedral angles. While specific data for simple this compound is not extensively detailed in the literature, analysis of related crystalline compounds provides representative conformational parameters.

Table 1: Common Conformations of the Pyrrolidinium Cation

ConformationSymmetryDescriptionTypical Dihedral Angle Range (C-N-C-C)
Envelope CsFour atoms are coplanar, with the fifth atom displaced from the plane.15° - 35°
Twist C2Two adjacent atoms are displaced on opposite sides of a plane formed by the other three.20° - 40°

Structural Distortions and Their Correlation with Material Properties

Structural distortions in crystalline solids refer to deviations from an ideal, high-symmetry crystal structure. In materials containing pyrrolidinium iodide, these distortions are often intimately linked to the behavior of the organic cation and have a profound impact on the material's physical properties.

A primary mechanism for structural distortion in these systems is the ordering of the pyrrolidinium cations. At elevated temperatures, the cations may exhibit dynamic disorder, tumbling or rotating within their lattice sites. As the temperature is lowered, the material can undergo a structural phase transition where the motion of the cations freezes, and they adopt a fixed orientation. rsc.org This ordering process can induce strain and subsequent distortions in the surrounding inorganic lattice.

In one-dimensional hybrid perovskites like PyrPbI3 (where Pyr = pyrrolidinium), this cation-ordering mechanism is well-documented. rsc.org The transition to an ordered state strengthens hydrogen bonds between the pyrrolidinium cation and the iodide anions. This, in turn, causes changes in the Pb–I bond lengths and a distortion of the [PbI6]4− octahedra that form the inorganic chains. rsc.org

These structural distortions are not merely geometric changes; they are directly correlated with significant alterations in the material's properties. The most notable example is the emergence of switchable dielectric properties. The ordering of the polar pyrrolidinium cations and the resulting lattice distortion can lead to an abrupt change in the material's dielectric permittivity at the phase transition temperature. rsc.org This behavior is characteristic of dielectrically switchable materials, which have potential applications in sensors and data storage.

Table 2: Correlation of Structural Distortions and Material Properties in a Pyrrolidinium-Based Iodide System

PhenomenonStructural Change / DistortionResulting Material Property
Cation Ordering Freezing of dynamic pyrrolidinium cation motion upon cooling.Abrupt rise in dielectric permittivity. rsc.org
Hydrogen Bond Strengthening Decreased distance between N-H groups and iodide ions.Contributes to lattice shrinkage and phase transition. rsc.org
Inorganic Framework Distortion Changes in Pb-I bond lengths and octahedral tilting.Narrowing and shifting of Raman bands corresponding to Pb-I vibrational modes. rsc.org

Spectroscopic Characterization and Molecular Dynamics of Pyrrolidinium Cations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a window into the local environment and motion of atomic nuclei. For the pyrrolidinium (B1226570) cation, proton (¹H) NMR is particularly insightful, allowing for the characterization of molecular motions through the analysis of relaxation times and spectral line shapes.

The spin-lattice relaxation time, T₁, measures the rate at which protons return to thermal equilibrium after being excited by a radiofrequency pulse. This parameter is highly sensitive to molecular motions that occur at or near the NMR Larmor frequency. The temperature dependence of T₁ for pyrrolidinium-containing compounds typically exhibits a characteristic "V-shape" when plotted on a logarithmic scale against inverse temperature.

A minimum in the T₁ curve occurs when the correlation time (τc) for a specific molecular motion is approximately equal to the inverse of the Larmor frequency. By applying the Bloembergen-Purcell-Pound (BPP) theory to the T₁ data, it is possible to extract key motional parameters, such as the activation energy (Ea) for the dynamic process. For instance, studies on similar cyclic ammonium (B1175870) cations have derived activation energies for cation reorientation from such analyses. nih.govresearchgate.net

Table 1: Representative ¹H Spin-Lattice Relaxation Time (T₁) Data for a Pyrrolidinium Salt at 60 MHz

Temperature (K)1000/T (K⁻¹)T₁ (ms)
3333.00350
2863.50255
2504.00200
2224.50230
2005.00310

Note: This table contains illustrative data based on typical observations for similar compounds, showing a T₁ minimum around 250 K.

The second moment (M₂) of the NMR absorption line provides quantitative information about the time-averaged arrangement of protons in the crystal lattice. M₂ is sensitive to the internuclear distances and decreases as molecular motion increases, causing a narrowing of the NMR line.

In pyrrolidinium salts, the temperature dependence of M₂ often shows distinct plateaus. researchgate.net At very low temperatures, where all motions are frozen on the NMR timescale, M₂ reaches a rigid-lattice value. As the temperature increases, the onset of specific molecular motions, such as the reorientation of the entire pyrrolidinium cation, leads to a sharp decrease in M₂ to a new, lower plateau value. This transition signifies a change in the motional state of the cation. For example, in a pyrrolidinium chloroantimonate salt, a plateau of about 9 x 10⁻⁸ T² was observed at temperatures between 27 and 105 K. researchgate.net

Table 2: Illustrative Temperature Dependence of the Proton NMR Second Moment (M₂) for a Pyrrolidinium Compound

Temperature Range (K)M₂ (Gauss²)Inferred Cation State
< 120~22Rigid Lattice
120 - 190~10Onset of Localized Motion
> 200~4Isotropic Cation Reorientation

Note: The data is representative, illustrating typical reductions in M₂ as molecular motion is thermally activated.

By combining T₁ and M₂ data, a detailed picture of the molecular dynamics of the pyrrolidinium cation can be constructed. The significant reduction in the second moment observed with increasing temperature is typically attributed to the onset of large-angle, quasi-isotropic reorientation of the entire cation within the crystal lattice. researchgate.net

Vibrational Spectroscopy (Raman and Infrared) for Probing Structural Changes

Vibrational spectroscopy, including Raman and Infrared (IR) techniques, probes the vibrational modes of a molecule. sci-hub.seresearchgate.net These modes are sensitive to the local symmetry, bonding, and structural arrangement of the atoms. In pyrrolidinium iodide, these techniques are crucial for identifying phase transitions and understanding the associated changes in the cation's environment and dynamics.

Studies on the closely related pyrrolidinium lead iodide have shown that temperature-dependent Raman spectroscopy can clearly elucidate the molecular mechanism of structural phase transitions. rsc.org In the high-temperature, disordered phase, the Raman bands are typically broad due to the dynamic disorder of the pyrrolidinium cations. rsc.org Upon cooling through a phase transition, a sudden and significant narrowing of the Raman bands is observed. This narrowing is a direct consequence of the "freezing" of the cation's motion into a more ordered arrangement in the low-temperature phase. rsc.org The appearance of new bands in the low-temperature phase can also indicate a lowering of the crystal symmetry.

Table 3: Tentative Assignment of Selected Raman Bands for the Pyrrolidinium Cation

Wavenumber (cm⁻¹)Assignment
~3000C-H stretching
~1450CH₂ scissoring
~1300CH₂ wagging
~1050C-N stretching
~900Ring breathing mode

Note: Wavenumbers are approximate and can shift based on the crystal environment and temperature.

Dielectric Spectroscopy for Investigating Relaxation Processes

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. nih.govwsu.edu It is particularly sensitive to the motion of polar molecules or ions, making it an ideal tool for studying the reorientational dynamics of the polar pyrrolidinium cation. The technique involves measuring the complex dielectric permittivity (ε* = ε′ - iε″), where ε′ is the dielectric constant (related to the stored energy) and ε″ is the dielectric loss (related to the dissipated energy).

In pyrrolidinium-containing compounds, dielectric spectroscopy often reveals a distinct anomaly in the dielectric permittivity at a structural phase transition temperature. For example, in pyrrolidinium lead iodide, an abrupt increase in the dielectric permittivity is observed at the transition temperature upon heating, which is characteristic of a "dielectrically switchable" material. rsc.org This change is directly linked to the transition from an ordered state, where the cation dipoles are frozen, to a disordered state where they can reorient in response to the applied electric field.

The dielectric loss (ε″) spectrum provides information about the timescale of these relaxation processes. A peak in the ε″ vs. frequency plot indicates a characteristic relaxation time for the cation's dipolar reorientation. The strong frequency dispersion observed in the dielectric permittivity above the phase transition temperature confirms the presence of structural disorder and dynamic reorientation of the pyrrolidinium cations. rsc.org

Table 4: Representative Dielectric Permittivity (ε') of a Pyrrolidinium-Based Compound at 100 kHz

Temperature (K)Heating Cycle ε'Cooling Cycle ε'
2501218
2601416
2652515
2702614
2802727

Note: Illustrative data based on the behavior of PyrPbI₃, showing thermal hysteresis in ε' around the phase transition temperature, indicative of a first-order transition. rsc.org

Optical Absorption and Photoluminescence Spectroscopy for Electronic Structure Analysis

The electronic structure of mono-pyrrolidinium iodide is primarily understood by considering the individual spectroscopic properties of the pyrrolidinium cation and the iodide anion. As a simple salt composed of an aliphatic ammonium cation and a halide anion, its optical properties are dominated by electronic transitions within the anion and charge-transfer interactions, rather than intramolecular transitions within the cation in the typical UV-Vis range.

Optical Absorption:

The pyrrolidinium cation, being a saturated aliphatic amine derivative, does not possess any chromophores that would lead to significant absorption in the near-UV or visible regions of the electromagnetic spectrum. The electronic transitions associated with its σ-bonds occur at high energies, typically in the far-ultraviolet region (<200 nm).

Consequently, the UV-Vis absorption spectrum of this compound in a non-absorbing solvent is expected to be dominated by the absorption characteristics of the iodide anion (I⁻). The iodide ion in solution is known to exhibit intense absorption bands in the UV region, which are attributed to charge-transfer-to-solvent (CTTS) transitions. In these transitions, an electron is transferred from the iodide ion to a localized state within the surrounding solvent shell. The energy of these transitions is highly sensitive to the nature of the solvent.

While specific experimental data for this compound is not extensively available in the reviewed literature, the general absorption characteristics of the iodide ion provide a strong indication of the expected behavior.

Interactive Data Table: Absorption Maxima of Iodide Anion in Various Solvents

SolventWavelength (λ_max)Molar Extinction Coefficient (ε)
Water~195 nm, ~225 nm~13,000 M⁻¹cm⁻¹, ~13,000 M⁻¹cm⁻¹
Ethanol~197 nm, ~226 nmNot widely reported
Acetonitrile~200 nm, ~240 nmNot widely reported

Note: The precise values can vary with temperature and solution composition.

Photoluminescence:

In general, simple aliphatic ammonium halides like this compound are not expected to exhibit significant photoluminescence under standard conditions. The pyrrolidinium cation lacks the necessary conjugated π-systems or rigid structures that typically give rise to fluorescence or phosphorescence.

Upon excitation at the wavelengths corresponding to the iodide anion's absorption, the energy is typically dissipated through non-radiative pathways, such as vibrational relaxation or solvent interactions, rather than being re-emitted as light. Luminescence in related organic-inorganic materials, such as hybrid perovskites containing pyrrolidinium, arises from the inorganic framework (e.g., lead-halide octahedra) and is not an intrinsic property of the pyrrolidinium iodide salt itself. There is no evidence in the scientific literature to suggest that this compound is a photoluminescent compound.

Advanced Theoretical and Computational Studies of Pyrrolidinium Iodide Compounds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational materials science, offering a balance between accuracy and computational cost for calculating the electronic properties of molecules and solids. nih.gov It is particularly well-suited for investigating the complex interplay of ionic and covalent interactions present in organic-inorganic hybrid materials like those containing pyrrolidinium (B1226570) iodide.

DFT calculations are instrumental in determining the electronic structure, including the arrangement of molecular orbitals and the band structure of crystalline solids. The band gap, a critical parameter for optoelectronic applications, can be predicted with reasonable accuracy. While studies on pure mono-pyrrolidinium iodide are limited, research on related complex structures containing the pyrrolidinium cation and iodide anions provides significant insight.

For instance, in complex lead-free organic-inorganic hybrids, the electronic properties are heavily influenced by the interaction between the organic cation and the inorganic anionic network. nih.gov First-principles calculations on organo-lead iodide perovskites show that orbital interactions between the metal (e.g., lead) and iodine atoms are primary determinants of the band structure. ibs.re.kr The pyrrolidinium cation, while not directly forming the band edges, plays a crucial role in defining the crystal structure and, consequently, the electronic properties. researchgate.netrsc.org DFT studies on compounds like (Pyrrolidinium)₃[Bi₂I₉] and (Pyrrolidinium)₃[Sb₂I₉] have revealed narrow band gaps, comparable to those of 3D lead halides, despite their 0D discrete anionic structures. nih.gov This highlights the importance of the specific chemical environment in tuning the electronic properties.

Table 1: Calculated Band Gaps of Pyrrolidinium-Iodide Containing Compounds

Compound Structure Type Calculated Band Gap (eV)
(Pyrrolidinium)₃[Bi₂I₉] 0D Hybrid 2.12
(Pyrrolidinium)₃[Sb₂I₉] 0D Hybrid 2.19

Note: Data is compiled from various computational and experimental studies on related compounds to illustrate typical values. nih.govrsc.org

The structure, stability, and physical properties of pyrrolidinium iodide compounds are significantly influenced by non-covalent interactions. DFT is a powerful tool for modeling these forces, including hydrogen bonds and van der Waals interactions. rsc.org In crystals containing pyrrolidinium and iodide, weak N-H···I and C-H···I hydrogen bonds are formed between the cation and the anion. nih.gov

Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, making them useful for memory and sensor applications. The pyrrolidinium cation (C₄H₁₀N⁺) possesses a permanent electric dipole moment, making its compounds candidates for ferroelectricity. DFT calculations can predict the magnitude of spontaneous polarization in a given crystal structure by analyzing the charge distribution and atomic positions.

Research into related organic-inorganic hybrids, such as pyrrolidinium-tetrahalidocobaltates, explores this potential. rsc.orgresearchgate.net These studies show that the dynamics of the pyrrolidinium cations and their ordering within the crystal lattice are key to the emergence of ferroic properties. rsc.org DFT can be used to calculate the energy difference between a centrosymmetric (non-polar) parent phase and a non-centrosymmetric (polar) ferroelectric phase. By mapping the potential energy surface for cation reorientation, theorists can predict the most stable polar arrangement and estimate the resulting spontaneous polarization, guiding experimental efforts to discover new ferroelectric materials.

Many pyrrolidinium-containing compounds exhibit temperature-dependent phase transitions, which are often associated with changes in the dynamic behavior of the pyrrolidinium cation. rsc.orgresearchgate.net DFT calculations can elucidate the mechanisms of these transitions by modeling the structure and energetics of different phases.

For example, in pyrrolidinium-based metal halides, phase transitions are linked to the "order-disorder" dynamics of the cations. rsc.orgresearchgate.net At high temperatures, the pyrrolidinium cations may be dynamically disordered, tumbling or reorienting rapidly within the crystal lattice. Upon cooling, the system can undergo a phase transition to a more ordered state where the cation orientations are frozen. DFT can be used to compute the energy landscape for the cation's rotation, identifying the energy barriers between different orientations. This information, combined with lattice dynamics calculations, helps to explain the transition temperatures and the associated changes in symmetry and physical properties observed experimentally.

Molecular Dynamics Simulations for Cationic Movement and Dynamics

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of atoms and molecules. MD simulations solve Newton's equations of motion for a system of particles, providing a detailed picture of molecular movements, such as vibrations, rotations, and translations. mdpi.com

For pyrrolidinium iodide, MD simulations are ideal for investigating the dynamics of the pyrrolidinium cation. Studies on analogous systems, like pyridinium (B92312) iodide, have shown that the reorientational motion of the organic cation is complex and strongly influenced by hydrogen bonding with the surrounding anions. nih.gov MD simulations can reveal the geometry of these motions and calculate characteristic timescales and activation energies, which can be compared with experimental techniques like nuclear magnetic resonance (NMR). nih.gov

To achieve higher accuracy, particularly for ionic systems where charge distribution can change with the local environment, polarizable force fields are often used in MD simulations. nih.govacs.org These advanced models allow for a more realistic description of the electrostatic interactions, leading to better predictions of both structural and dynamic properties, such as diffusion coefficients and ionic conductivity.

Materials Informatics Approaches for Property Prediction and Optimization

Materials Informatics (MI) is an emerging field that combines data science, machine learning, and materials science to accelerate the discovery and design of new materials. arxiv.org Instead of relying solely on traditional, intuition-driven research or computationally intensive first-principles calculations, MI leverages large datasets to build predictive models that can quickly screen vast numbers of candidate compounds for desired properties. acs.orgnih.gov

This approach has been successfully applied to pyrrolidinium-based compounds. In one notable study, MI was used to efficiently explore pyrrolidinium-based ionic plastic crystals to find materials with high ionic conductivity. chemrxiv.orgresearchgate.net The process typically involves:

Data Collection: Assembling a database of known pyrrolidinium compounds and their measured properties from the literature and new experiments.

Feature Generation: Describing each compound using a set of numerical descriptors (features) that represent its chemical structure and composition.

Model Training: Using machine learning algorithms to learn the relationship between the features and the target property (e.g., ionic conductivity).

Prediction and Screening: Applying the trained model to a large library of virtual or yet-to-be-synthesized compounds to predict their properties and identify the most promising candidates.

Experimental Validation: Synthesizing and characterizing the top-predicted compounds to verify the model's accuracy and discover new high-performance materials. chemrxiv.orgresearchgate.net

This data-driven methodology has proven effective in navigating the complex chemical space of pyrrolidinium-based materials, leading to the discovery of novel compounds with some of the highest ionic conductivities reported to date for organic ionic plastic crystals. acs.orgchemrxiv.org

Data-Driven Elucidation of Structure-Property Relationships

The vast number of potential cation-anion combinations in ionic liquids (ILs) presents a significant challenge for purely experimental approaches to material discovery. Consequently, data-driven methods, including machine learning (ML) and quantitative structure-property relationship (QSPR) modeling, have become indispensable tools for efficiently exploring the extensive chemical space of pyrrolidinium-based compounds. mdpi.comresearchgate.net These computational strategies accelerate the identification of novel compounds with tailored properties by establishing robust correlations between molecular structure and macroscopic behavior. mdpi.com

Machine learning models, in particular, have demonstrated significant success in predicting the physicochemical properties of ILs. nih.govbohrium.com By training algorithms on large datasets of known compounds, researchers can develop models that accurately forecast properties such as ionic conductivity, viscosity, density, and melting point for untested pyrrolidinium iodide derivatives. bohrium.comresearchgate.net For instance, machine learning approaches like Support Vector Regression (SVR) and Gaussian Process Regression (GPR) have been effectively used to model the gas-ionic liquid partition coefficient, a key parameter in separation and extraction applications. mdpi.comnih.gov These models analyze molecular descriptors—numerical representations of a molecule's structural and chemical features—to uncover the complex, often non-linear relationships that govern their properties. mdpi.com

Quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) studies offer another powerful computational framework. nih.gov This methodology establishes a mathematical relationship between a compound's structural descriptors and its observed properties or activities. tandfonline.comscispace.com QSAR models have been successfully applied to various pyrrolidine (B122466) derivatives to elucidate the structural requirements for specific biological activities. nih.govnih.govresearchgate.net For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to build predictive models for pyrrolidine-based inhibitors, identifying key steric, electrostatic, and hydrophobic features that influence their function. tandfonline.com These principles are directly applicable to understanding how modifications to the pyrrolidinium ring or its substituents in this compound would impact its physicochemical characteristics.

The integration of these data-driven techniques with high-throughput screening (HTS) further enhances the discovery pipeline. nwpu.edu.cnresearcher.liferadtech.org HTS allows for the rapid experimental evaluation of numerous compounds, generating the large datasets necessary to train and validate robust ML and QSAR models. nwpu.edu.cn The insights gained from these predictive models can then guide the synthesis of new, promising pyrrolidinium iodide candidates with optimized properties for applications such as battery electrolytes. researchgate.netnih.gov

Interactive Data Table: Data-Driven Models for Pyrrolidinium-Based Compounds

Model Type Predicted Property Key Findings / Descriptors Reference
3D-QSAR (CoMFA, CoMSIA) Mcl-1 Inhibition Steric, electrostatic, and hydrophobic fields are critical for inhibitory activity. tandfonline.comnih.gov
QSAR α-mannosidase Inhibition Polar properties on the van der Waals surface and the presence of aromatic rings are important. nih.gov
Machine Learning (SVR, GPR) Gas-Ionic Liquid Partition Coefficient Higher lipophilicity and dispersion interaction capability in cations lead to a higher partition coefficient. mdpi.comnih.gov
Machine Learning (Random Forest) Antibacterial Activity Models can predict minimal inhibitory concentration (MIC) against various pathogens based on molecular descriptors. nih.gov
Computational Chemistry (DFT) Molecular Conformation & Stability The geometry of the pyrrolidinium cation, such as the equatorial-envelope conformation, influences its properties. The alkyl side chain tends to be bent. researchgate.netacs.org

Applications of Pyrrolidinium Iodide in Advanced Materials Science

Perovskite Solar Cells (PSCs) and Optoelectronic Devices

Role as a Precursor Material in Perovskite Synthesis

Pyrrolidinium (B1226570) iodide (PyI) is utilized as an organic ammonium (B1175870) halide salt in the synthesis of perovskite materials for optoelectronic applications. greatcellsolarmaterials.com It can be incorporated into the perovskite structure either by being included in the initial precursor solution or through post-treatment methods.

In one approach, PyI is mixed with other precursors, such as cesium iodide (CsI) and lead iodide (PbI2), to form specific low-dimensional perovskite structures. For instance, a quasi-2D Py2CsPb2I7 solution can be prepared by mixing PyI, CsI, and PbI2 in a 2:1:1 molar ratio in a solvent like isopropanol (IPA). techscience.comresearchgate.net This demonstrates its role as a direct building block for creating layered perovskite architectures.

The introduction of the pyrrolidinium cation can also be used to form novel perovskite materials like (C4H8NH2)PbI3 (PyPbI3). rsc.org This material has shown promise due to its suitable bandgap and good water resistance, offering an alternative to more common hybrid organic-inorganic perovskites. rsc.orgresearchgate.net The synthesis involves reacting pyrrolidinium iodide with a lead source, leading to the formation of a one-dimensional (1D) crystal structure. researchgate.netresearchgate.net

Strategies for Defect Passivation in Perovskite Films

Pyrrolidinium iodide has proven to be an effective agent for defect passivation. researchgate.netresearchgate.net When applied to a pre-formed 3D perovskite film (like CsPbI3 or FAPbI3) via a post-treatment step, the PyI molecules can heal defects. techscience.comresearchgate.nettechscience.com The mechanism involves the interaction of the pyrrolidinium cation (Py+) and iodide anion (I-) with charged defects on the perovskite surface. For instance, Py+ can passivate negatively charged defects, while the iodide ions can fill positively charged halide vacancies. researchgate.netnih.gov

Studies have shown that this passivation strategy significantly reduces non-radiative recombination. techscience.commdpi.com This is evidenced by a substantial increase in the charge carrier lifetime. For example, after a PyI post-treatment on a CsPbI3 film, the time-resolved photoluminescence lifetime increased from 5.92 ns to 84.25 ns, indicating a dramatic reduction in defect density. researchgate.net Other pyrrolidinium derivatives, such as 2‐pyrrolidin‐1‐ium‐1‐ethylammonium tetrafluoroborate (PyE(BF4)2), have also been used as additives in the precursor solution to control crystallization and passivate defects through the formation of hydrogen bonds and ionic interactions, which stabilize the [PbI6]4− framework. researchgate.net

Interface Engineering for Enhanced Device Performance

The interfaces between the perovskite absorber layer and the charge transport layers (electron transport layer, ETL, and hole transport layer, HTL) are critical for efficient charge extraction and transport. mdpi.com Poor interfacial contact can lead to charge accumulation and recombination, hindering device performance. researchgate.net

Pyrrolidinium iodide is extensively used for interface engineering, particularly at the perovskite/HTL junction. techscience.comtechscience.com A common strategy is to apply a solution of PyI onto the surface of the 3D perovskite film. techscience.comresearchgate.net This treatment leads to the in situ formation of a thin, wide-bandgap, low-dimensional perovskite layer on top of the bulk perovskite. researchgate.nettechscience.com This capping layer serves multiple functions:

Optimized Energy Level Alignment: The formation of a 1D or quasi-2D layer can create a cascade energy band alignment, which facilitates a barrier-free pathway for charge transport from the 3D perovskite to the charge transport layers. researchgate.net

Reduced Interfacial Recombination: The capping layer effectively passivates surface defects, reducing recombination losses at the interface. techscience.comresearchgate.net It can also act as a tunneling contact that mitigates charge carrier recombination. researchgate.net

Blocking Electron Transfer: In a standard n-i-p device architecture, the layer between the perovskite and the HTL helps to block the transfer of electrons from the perovskite's conduction band to the HTL, preventing a recombination pathway. techscience.comtechscience.com

Formation of Low-Dimensional Perovskite Structures (1D, 2D)

The incorporation of bulky organic cations like pyrrolidinium is a well-established method for creating low-dimensional perovskite structures. Unlike the smaller cations (e.g., methylammonium (B1206745), formamidinium) that fit within the voids of a 3D lead-halide octahedral network, the larger size of the pyrrolidinium cation disrupts the 3D structure, leading to the formation of 1D chains or 2D layers of lead-iodide octahedra separated by the organic cations. researchgate.net

1D Perovskites: Pyrrolidinium lead iodide (PyPbI3) is a one-dimensional perovskitoid. researchgate.net It can be formed in situ on top of a 3D perovskite like methylammonium lead iodide (MAPbI3) through a post-treatment process. researchgate.net This creates a hybrid 1D/3D structure where the 1D material provides environmental stability and passivates the underlying 3D film. researchgate.net

Quasi-2D Perovskites: By reacting pyrrolidinium iodide with 3D perovskites, quasi-2D structures can be formed as a capping layer. For example, treating a CsPbI3 film with PyI induces the generation of a quasi-2D Py2CsPb2I7 layer at the interface between the perovskite and the hole transport layer. techscience.comtechscience.com

These low-dimensional structures generally possess a wider bandgap compared to their 3D counterparts and exhibit greater environmental stability. researchgate.net

Impact on Environmental Stability (Moisture and Thermal) of Perovskite Films

One of the most significant challenges for the commercialization of perovskite solar cells is their long-term instability, particularly their degradation upon exposure to moisture and heat. encyclopedia.pubresearchgate.net The hydrophilic nature of conventional organic cations like methylammonium makes the perovskite films susceptible to rapid degradation in humid environments. researchgate.net

The use of pyrrolidinium iodide helps to address this instability in several ways:

Hydrophobicity: The five-membered pyrrolidinium ring is more hydrophobic than smaller linear amines. researchgate.net Incorporating it into the perovskite structure, especially as a surface capping layer, increases the film's resistance to moisture. greatcellsolarmaterials.comresearchgate.net This is confirmed by contact angle measurements, which show reduced wettability of the treated films. researchgate.net

Intrinsic Stability: Pyrrolidinium-based perovskites, such as PyPbI3, have demonstrated good water resistance and high-temperature stability. rsc.orgresearchgate.net

Protective Barrier: When a low-dimensional pyrrolidinium-based perovskite layer is formed on top of a 3D perovskite film, it acts as a robust barrier against environmental degradation from moisture and oxygen. researchgate.net

Research has shown that devices modified with PyI exhibit excellent stability. In one study, a PyI-modified CsPbI3 device retained almost all of its initial PCE after being aged for 35 days in a dry air atmosphere. techscience.comtechscience.com Similarly, the incorporation of 1D PyPbI3 into a 3D MAPbI3 structure significantly prolonged the device's shelf-life stability. researchgate.net

Mechanisms of Power Conversion Efficiency Enhancement

The application of mono-pyrrolidinium iodide enhances the power conversion efficiency (PCE) of perovskite solar cells through a combination of synergistic mechanisms that improve key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

The primary mechanisms include:

Reduced Non-Radiative Recombination: By passivating defects in the bulk film and at the surfaces/grain boundaries, PyI significantly suppresses charge recombination. techscience.commdpi.com This reduction in recombination losses leads directly to a higher open-circuit voltage (Voc). mdpi.com

Improved Charge Transport and Extraction: Interface engineering with PyI creates an optimized energy landscape between the perovskite absorber and the charge transport layers. researchgate.nettechscience.com This facilitates more efficient extraction of charge carriers (electrons and holes) to their respective electrodes, which can improve the short-circuit current (Jsc).

Enhanced Film Quality: The use of PyI can lead to perovskite films with improved quality and optimized surface morphology. techscience.com This, combined with reduced interfacial resistance and suppressed recombination, results in a significant increase in the fill factor (FF), a parameter that reflects how close the solar cell is to its ideal behavior. techscience.com

Data Tables

Table 1: Photovoltaic Performance Enhancement with Pyrrolidinium Iodide Treatment

Perovskite SystemTreatmentPCE (%)Voc (V)Jsc (mA/cm²)FFReference
CsPbI3None (Control)15.10--- techscience.com
CsPbI3PyI Post-treatment17.87--0.84 techscience.comtechscience.com
MAPbI3None (Control)14.86 (avg)--- researchgate.net
MAPbI3Pyrrolidine (B122466) Post-treatment15.90 (avg)--- researchgate.net

Note: Specific Voc and Jsc values for the CsPbI3 study were not detailed in the provided search context, but the significant improvement in PCE and FF was highlighted.

Table 2: Impact of Pyrrolidinium Iodide on Perovskite Film Properties

PropertyPerovskite FilmObservationMechanismReference
Carrier LifetimeCsPbI3Increased from 5.92 ns to 84.25 nsSuppression of non-radiative recombination due to defect passivation researchgate.net
StabilityCsPbI3Maintained initial PCE after 35 days in dry airFormation of a protective quasi-2D capping layer techscience.comtechscience.com
StabilityMAPbI3Significantly prolonged shelf-lifeFormation of a robust 1D PyPbI3 barrier against environmental degradation researchgate.net
StructureCsPbI3Formation of a quasi-2D Py2CsPb2I7 capping layerReaction between PyI and the CsPbI3 surface techscience.comtechscience.com
StructureMAPbI3 / FAPbI3Formation of a 1D PyPbI3 capping layerIn-situ reaction from post-treatment researchgate.net

Organic Ionic Plastic Crystals (OIPCs) and Solid Electrolytes

This compound and its derivatives are key components in the development of Organic Ionic Plastic Crystals (OIPCs), a class of solid-state electrolytes. OIPCs are characterized by their unique mesophase, existing between a crystalline solid and an isotropic liquid. In this phase, the constituent ions have long-range positional order but exhibit rotational and/or translational disorder, which facilitates ionic conduction. researchgate.netacs.org These materials are gaining attention for their potential applications in energy storage devices due to their plasticity, low flammability, negligible volatility, and relatively high ionic conductivity for a solid. acs.org

Design Principles for Achieving High Ionic Conductivity

The quest for high ionic conductivity in pyrrolidinium-based OIPCs is guided by several design principles. A crucial factor is the optimization of the size and shape of both the cation and the anion, which influences the crystal packing and the ease of ion movement. acs.org Materials Informatics (MI) has emerged as a powerful tool to accelerate the discovery of OIPCs with enhanced ionic conductivity by predicting the properties of novel compounds. acs.orgchemrxiv.org

Recent research has demonstrated that the strategic selection of constituent ions can lead to significant improvements in ionic conductivity. For instance, N-ethyl-N-methylpyrrolidinium trifluoro(trifluoromethyl)borate ([C₂mpyr][CF₃BF₃]) exhibited a high ionic conductivity of 1.75 × 10⁻⁴ S cm⁻¹ at 25°C, one of the highest values reported for OIPCs to date. acs.orgresearchgate.net The addition of lithium salts, such as lithium bis(fluorosulfonyl)amide (LiFSA), can further boost the ionic conductivity. For example, doping N,N-diethylpyrrolidinium bis(fluorosulfonyl)amide ([C₂epyr][FSA]) with 5 mol % of LiFSA resulted in an ionic conductivity of 6.4 × 10⁻⁵ S cm⁻¹ at 25 °C. acs.org

Furthermore, the creation of composite materials by incorporating inorganic fillers like Li₇La₃Zr₂O₁₂ (LLZO) into the OIPC matrix has proven to be an effective strategy. These hybrid electrolytes can achieve even higher ionic conductivities, reaching values of 2.1 × 10⁻⁴ S cm⁻¹ at 25 °C with the right combination of LiFSA and LLZO. The enhanced conductivity in these composites is attributed to the formation of a disordered interphase of the OIPC/Li salt on the surface of the LLZO particles.

Ionic Conductivity of Pyrrolidinium-Based OIPCs

CompoundDopant/FillerIonic Conductivity (S cm⁻¹) at 25°C
[C₂mpyr][CF₃BF₃]None1.75 × 10⁻⁴ acs.orgresearchgate.net
[C₂epyr][FSA]5 mol % LiFSA6.4 × 10⁻⁵ acs.org
[C₂epyr][FSA]LiFSA and LLZO2.1 × 10⁻⁴

Utilization in Dye-Sensitized Solar Cells (DSSCs)

Researchers have developed novel alkylpyrrolidiniumtriethoxysilyl iodides to serve as iodide sources in DSSCs. It was found that a longer alkyl spacer between the siloxane and the pyrrolidinium moiety resulted in higher open-circuit voltages and improved efficiencies, particularly at low light intensities. rsc.org In the realm of solid-state DSSCs, dicationic ionic crystals based on pyrrolidinium have been synthesized. These materials possess ordered three-dimensional ionic channels, which are beneficial for achieving high ionic conductivity and diffusion coefficients. researchgate.net An optimized solid-state electrolyte incorporating one such ionic crystal, [C₆BEP][TFSI]₂, achieved a power conversion efficiency of 6.02% under full sunlight, with the device demonstrating excellent long-term stability by retaining 92% of its initial efficiency after 960 hours. researchgate.net

Development of Lead-Free Organic-Inorganic Hybrid Materials

In the broader field of materials science, there is a significant drive to develop lead-free alternatives to the highly efficient but toxic lead-based perovskite materials. mdpi.com Pyrrolidinium cations have been successfully incorporated into the structure of lead-free organic-inorganic hybrid materials. These materials often exhibit interesting physical properties, making them promising for various applications.

For example, pyrrolidinium-based bismuth (III) and antimony (III) iodides with the formula (NC₄H₁₀)₃[M₂I₉] (where M is Bi or Sb) have been synthesized and characterized. mdpi.com These compounds are ferroelastic at room temperature and possess narrow band gaps of approximately 2.12 eV for the bismuth analog and 2.19 eV for the antimony analog, indicating their semiconducting nature. mdpi.com Despite having a zero-dimensional crystal structure with discrete [M₂I₉]³⁻ bioctahedra, their energy band gaps are comparable to those of 3D lead halides. mdpi.com These materials also exhibit high dielectric constants and exceptional chemical stability, making them attractive for optoelectronic applications. mdpi.com

Another area of exploration is the synthesis of lead-free hybrid materials that combine piezoelectricity and nonlinear optical (NLO) properties. By introducing homochiral cations like (R)-3-hydroxy-pyrrolidinium, researchers have been able to create non-centrosymmetric and chiral crystal structures. rsc.org The resulting compounds, [(R)-3-hydroxy-pyrrolidinium]₂SbBr₅ and [(R)-3-hydroxy-pyrrolidinium]₅Sb₄Br₁₇, exhibit both piezoelectric responses and second harmonic generation (SHG) activity. rsc.org

Ferroelectric Materials and Dielectric Switchability

This compound and its derivatives are also integral to the creation of novel ferroelectric materials that exhibit dielectric switchability. Ferroelectric materials possess a spontaneous electric polarization that can be reversed by the application of an external electric field, a property that is highly desirable for applications in data storage, sensors, and actuators.

Investigation of Multiaxial Electrical Switching Phenomena

A significant breakthrough in this area is the discovery of multiaxial electrical switching in a one-dimensional organic-inorganic hybrid ferroelectric, (C₄H₁₀N)₂[Cd₂I₆] (PCdI). rsc.orgrsc.org This material undergoes a continuous ferroelectric-ferroelectric phase transition at 220 K, with both phases belonging to the same polar monoclinic Cc space group. rsc.orgrsc.org The ability to switch the electric polarization along more than one crystallographic axis is a highly sought-after property, as it allows for the use of these materials in thin-film or pressed pellet forms, which are more practical for device applications than single crystals. rsc.org The ferroelectric nature of both phases was confirmed by reversible pyroelectric effect and polarization-electric field (P-E) loop measurements. rsc.org

The crystal structure of PCdI consists of one-dimensional [Cd₂I₆]²⁻ chains with pyrrolidinium cations situated between them. rsc.orgrsc.org The dynamics of the pyrrolidinium cations, specifically a swinging motion around the positively charged nitrogen atom, are linked to the ferroelectric properties. rsc.org

Exploration of Dielectric Switchability Triggered by Phase Transitions

The dielectric properties of materials containing pyrrolidinium iodide can be switched by inducing a structural phase transition. This phenomenon is characterized by an abrupt change in the dielectric permittivity at the phase transition temperature. For instance, the one-dimensional hybrid perovskite (C₄H₈NH₂)PbI₃ undergoes a first-order structural phase transition at approximately 266.0 K on heating and 262.2 K on cooling. researchgate.net This transition is associated with a sudden rise in the dielectric permittivity, a hallmark of dielectrically switchable materials. researchgate.netresearchgate.net The mechanism of this phase transition is primarily linked to the sudden freezing of the pyrrolidinium cations. researchgate.net

Similarly, pyrrolidinium-based tetrahalidocobaltate compounds, (C₄H₁₀N)₂CoCl₄ (PCC) and (C₄H₁₀N)₂CoBr₄ (PCB), exhibit complex sequences of phase transitions that are accompanied by distinct dielectric anomalies. rsc.org These transitions are driven by the dynamics of the disordered pyrrolidinium cations. rsc.org The ability to switch between different dielectric states through temperature changes opens up possibilities for the development of new types of sensors and switching devices.

Phase Transition Temperatures and Dielectric Behavior of Pyrrolidinium-Based Compounds

CompoundPhase Transition Temperature (K)Dielectric Behavior
(C₄H₁₀N)₂[Cd₂I₆]220 rsc.orgrsc.orgFerroelectric-ferroelectric transition rsc.orgrsc.org
(C₄H₈NH₂)PbI₃~266 (heating), ~262 (cooling) researchgate.netAbrupt rise in dielectric permittivity researchgate.netresearchgate.net
(C₄H₁₀N)₂CoCl₄347/353 and 202/257 rsc.orgDistinct dielectric anomalies rsc.org
(C₄H₁₀N)₂CoBr₄380/381 and 256/302 rsc.orgDistinct dielectric anomalies rsc.org

Electrochemical Performance and Ion Transport Phenomena in Pyrrolidinium Iodide Systems

Ionic Conductivity Mechanisms in Pyrrolidinium-Based Electrolytes

The structure of the pyrrolidinium (B1226570) cation plays a pivotal role in dictating the transport properties of the electrolyte. acs.org Modifications to the alkyl side-chains attached to the nitrogen atom can significantly alter key physical properties like viscosity, melting point, and glass transition temperature, which in turn directly impact ionic conductivity. rsc.orgmdpi.com

Research has shown that the dynamics of all ionic species within the electrolyte mixture are influenced by the cation's structure. nih.govtandfonline.com For instance, the length and branching of alkyl chains affect the packing efficiency and intermolecular forces between the cations and anions. Shorter, less bulky side chains can lead to lower viscosity and, consequently, higher ion mobility and conductivity. tandfonline.com Conversely, increasing the asymmetry or introducing branched alkyl groups on the pyrrolidinium cation can disrupt crystal packing, leading to lower melting points but potentially higher conductivity in the liquid state. acs.org

The interaction between the cation and anion, specifically the coordination degree, is also affected by the cation's structure, which has a direct bearing on the mobility of the charge-carrying ions. nih.govtandfonline.com For example, a study comparing N-ethyl-N-methylpyrrolidinium ([C₂mpyr]⁺) and N-propyl-N-methylpyrrolidinium ([C₃mpyr]⁺) cations showed that the cation structure influences the dynamics of all ionic species present. acs.org In another study, N-ethyl-N-isopropylpyrrolidinium ([Cᵢ₃epyr]⁺) was identified as a cation that can form highly conductive ionic plastic crystals. nih.gov The smaller molecular weight of certain cations, such as N,N-diethylpyrrolidinium ([C₂epyr]⁺), can allow for greater ion mobility, contributing to higher ionic conductivity, especially at high salt concentrations. tandfonline.com

Table 1: Comparison of Ionic Conductivity for Different Pyrrolidinium-Based Electrolytes at 25°C
Pyrrolidinium CationAnionAdded Salt (mol%)Ionic Conductivity (S cm⁻¹)Reference
N,N-diethylpyrrolidinium ([C₂epyr]⁺)bis(fluorosulfonyl)amide ([FSA]⁻)10% Mg(FSA)₂1.78 × 10⁻³ rsc.orgrsc.org
N,N-diethylpyrrolidinium ([C₂epyr]⁺)bis(fluorosulfonyl)amide ([FSA]⁻)20% NaFSA2.7 × 10⁻³ nih.gov
N-ethyl-N-isopropylpyrrolidinium ([Cᵢ₃epyr]⁺)bis(fluorosulfonyl)amide ([FSA]⁻)10% NaFSA2.2 × 10⁻³ nih.gov
N-ethyl-N-methylpyrrolidinium ([C₂mpyr]⁺)bis(fluorosulfonyl)imide ([FSI]⁻)-1.54 × 10⁻⁴ (in a polymer gel) mdpi.com

In iodide-based electrolytes, the charge transport mechanism is not solely dependent on the simple diffusion of I⁻ ions. A significant portion of the charge is carried via a Grotthuss-type exchange mechanism involving the iodide/triiodide (I⁻/I₃⁻) redox couple. rsc.orgmonash.edu This process involves the exchange of an iodide ion between a neutral iodine molecule (I₂) and a triiodide ion, or between an iodide and a triiodide ion, which effectively shuttles charge through the electrolyte without the need for long-range physical diffusion of a single entity.

The reaction is as follows: I⁻ + I₂ ↔ I₃⁻

Cyclic Voltammetry Studies of Redox Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox processes occurring within an electrolyte. researchgate.nettheijes.com For a pyrrolidinium iodide system, CV studies typically focus on the characteristic redox behavior of the iodide/iodine couple. monash.edu

A typical cyclic voltammogram for an iodide-based electrolyte on a platinum electrode shows distinct oxidation and reduction peaks. monash.edu The electro-oxidation of iodide (I⁻) is known to occur in a single step, producing molecular iodine (I₂). monash.edu This process is complicated by the subsequent chemical reaction where the generated iodine reacts with excess iodide to form triiodide (I₃⁻). monash.edu

The two key redox reactions observed are:

3I⁻ ↔ I₃⁻ + 2e⁻

2I₃⁻ ↔ 3I₂ + 2e⁻

These reactions give rise to two pairs of redox peaks in the voltammogram. The potential at which these peaks occur provides information about the thermodynamics of the electron transfer reactions. nih.govnih.gov The separation between the anodic and cathodic peak potentials (ΔEp) for a given redox couple can indicate the reversibility of the reaction. The height of the peaks is related to the concentration of the electroactive species and the scan rate. nih.gov

Studies on various pyrrolidinium-based electrolytes have demonstrated wide electrochemical stability windows. mdpi.comtandfonline.com For example, linear sweep voltammetry on electrolytes composed of N,N-diethylpyrrolidinium ([C₂epyr]⁺) with NaFSA showed a potential window of 5.71 V. nih.govtandfonline.com This broad stability is essential for applications in high-voltage energy storage devices.

Electrochemical Impedance Spectroscopy (EIS) Analysis of Ionic Transport

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical system. rwth-aachen.deyoutube.com By applying a small amplitude AC voltage over a wide range of frequencies, EIS can decouple different processes such as bulk electrolyte resistance, charge transfer resistance at interfaces, and diffusion phenomena. nih.gov

In the analysis of pyrrolidinium iodide electrolytes, EIS is commonly used to determine the bulk ionic conductivity (σ). This is typically extracted from the high-frequency intercept of the impedance spectrum (Nyquist plot) with the real axis, which corresponds to the bulk resistance (Rb) of the electrolyte. youtube.com

The ionic conductivity is calculated using the formula: σ = L / (Rb × A) where L is the thickness of the electrolyte layer and A is the electrode area.

Interactions of Pyrrolidinium Iodide with Other Chemical Species and Material Interfaces

Formation and Stability of Hybrid Organic-Inorganic Frameworks

The pyrrolidinium (B1226570) cation, with its five-membered heterocyclic ring, has been successfully incorporated into hybrid organic-inorganic frameworks, leading to materials with enhanced stability compared to some of their counterparts containing smaller organic cations. researchgate.net The larger and more hydrophobic nature of the pyrrolidinium ring contributes to improved moisture and thermal stability in these frameworks. researchgate.net

For instance, the formation of one-dimensional (1D) pyrrolidinium lead iodide (PyPbI₃) has been shown to enhance the environmental stability of perovskite materials. nih.gov When used as a surface treatment on three-dimensional (3D) methylammonium (B1206745) lead iodide (MAPbI₃), it forms a protective 1D layer that mitigates charge carrier recombination and acts as a barrier against environmental degradation. nih.gov The incorporation of the pyrrolidinium cation can also lead to the formation of novel crystal phases with improved stability, offering a potential solution to the long-standing instability issues of some perovskite solar cells. researchgate.net

The stability of these hybrid frameworks is a key area of research. While specific quantitative degradation rates under various conditions are still being extensively studied, qualitative observations indicate that pyrrolidinium-containing perovskites exhibit prolonged resistance to moisture. researchgate.net The thermal stability of these materials is also a significant advantage, with some frameworks showing stability at elevated temperatures. researchgate.net

Table 1: Stability Characteristics of Pyrrolidinium-Based Hybrid Frameworks

FrameworkObserved Stability EnhancementsContributing Factors
1D Pyrrolidinium Lead Iodide (PyPbI₃)Improved moisture and thermal resistance. researchgate.netLarge hydrophobic pyrrolidinium ring. researchgate.net
1D/3D PyPbI₃/FAPbI₃ BilayerEnhanced phase stability of the formamidinium lead iodide (FAPbI₃) layer. nih.govFormation of a stable 1D capping layer. nih.gov
(Pyrrolidinium)₃[Bi₂I₉]Exceptionally stable in comparison to some lead-based perovskites. nih.govRobust zero-dimensional (0D) bioctahedral anionic motifs. nih.gov

Interactions with Metal Halides (e.g., Lead Iodides, Bismuth Iodides, Cadmium Iodides)

The interaction of mono-pyrrolidinium iodide with various metal halides is fundamental to the formation of a diverse range of hybrid materials with distinct structural and electronic properties.

Lead Iodides: The reaction of pyrrolidinium iodide with lead iodide (PbI₂) results in the formation of pyrrolidinium lead iodide (PyPbI₃), a material that has garnered significant attention in the field of photovoltaics. rsc.org The crystal structure of PyPbI₃ is typically a one-dimensional chain of face-sharing [PbI₆]⁴⁻ octahedra, with the pyrrolidinium cations occupying the spaces between the chains. researchgate.net This 1D structure imparts different optoelectronic properties compared to the more common 3D perovskite structures.

Bismuth Iodides: As a less toxic alternative to lead, bismuth-based hybrid materials are of great interest. The interaction of pyrrolidinium iodide with bismuth iodide (BiI₃) leads to the formation of compounds such as (Pyrrolidinium)₃[Bi₂I₉]. nih.gov This material features a zero-dimensional crystal structure composed of discrete [Bi₂I₉]³⁻ bioctahedra. nih.gov These materials exhibit narrow band gaps and are exceptionally stable. nih.gov

Cadmium Iodides: While direct synthesis and detailed structural analysis of pyrrolidinium cadmium iodide are not as extensively reported, studies on hybrid materials of cadmium iodide with other amines, such as dimethylaniline, provide insights into the potential interactions. uj.edu.pl These studies show that cadmium iodide can form coordination complexes with organic cations, leading to structures with distorted octahedral geometries around the cadmium centers. uj.edu.pl It is plausible that pyrrolidinium iodide would interact similarly to form novel hybrid cadmium-based materials. The synthesis of such compounds often involves the reaction of cadmium iodide with the organic amine in a suitable solvent. nih.gov

Table 2: Interaction of Pyrrolidinium Iodide with Metal Halides

Metal HalideResulting Compound/FrameworkStructural MotifKey Properties
Lead Iodide (PbI₂)Pyrrolidinium Lead Iodide (PyPbI₃)1D chains of face-sharing [PbI₆]⁴⁻ octahedra researchgate.netLow bandgap, good water resistance rsc.org
Bismuth Iodide (BiI₃)(Pyrrolidinium)₃[Bi₂I₉]0D discrete [Bi₂I₉]³⁻ bioctahedra nih.govNarrow bandgap (~2.12 eV), high stability nih.gov
Cadmium Iodide (CdI₂)Hypothetical Pyrrolidinium Cadmium IodideLikely coordination complexes with [CdIₓ]ⁿ⁻ unitsProperties yet to be fully determined

Influence of Hydrogen Bonding on Crystal Packing and Material Properties

Hydrogen bonding plays a critical role in directing the crystal packing of hybrid organic-inorganic frameworks containing pyrrolidinium iodide. The N-H groups of the pyrrolidinium cation can form hydrogen bonds with the iodide anions of the inorganic framework (N-H···I). These interactions are crucial for the structural stabilization of the material. rsc.org

In pyrrolidinium lead iodide, the strength of these N-H···I hydrogen bonds can be influenced by temperature. rsc.org As the temperature is lowered, a strengthening of these hydrogen bonds is observed, which is associated with a structural phase transition in the material. rsc.org This transition involves a re-arrangement of the pyrrolidinium cations and a distortion of the [PbI₆]⁴⁻ octahedra. rsc.org The presence and nature of hydrogen bonding can, therefore, have a direct impact on the material's dielectric properties and phase stability.

While precise N-H···I bond lengths and angles for pyrrolidinium-based systems are not always reported in detail, studies on similar hybrid perovskites provide valuable reference points. For instance, in methylammonium lead iodide, the average distance between the nearest iodine and hydrogen atoms involved in hydrogen bonding is reported to be around 2.47 Å. researchgate.net

Table 3: Hydrogen Bonding in Pyrrolidinium-Based Metal Halide Frameworks

FrameworkHydrogen Bond TypeInfluence on Crystal StructureImpact on Material Properties
Pyrrolidinium Lead Iodide (PyPbI₃)N-H···IStabilizes the packing of pyrrolidinium cations between the inorganic chains. rsc.orgInfluences phase transitions and dielectric properties. rsc.org
(Pyrrolidinium)₃[Bi₂I₉]N-H···IContributes to the overall stability of the crystal lattice. nih.govAffects the dynamics of the organic cations and phase transition behavior. nih.gov

Cation Exchange Reactions at Material Interfaces

Cation exchange is a process where ions in a crystal lattice are replaced by other ions from a surrounding solution or another solid. This technique can be used to tune the properties of materials, such as the bandgap of perovskites. While specific quantitative data on cation exchange involving the pyrrolidinium cation at material interfaces is an emerging area of research, the general principles of cation exchange in perovskites are well-established.

For instance, dipping a film of methylammonium lead iodide into a solution containing formamidinium iodide can lead to the partial or complete replacement of methylammonium cations with formamidinium cations, thereby altering the material's bandgap. nih.govresearchgate.net It is conceivable that a similar process could be employed to introduce or replace pyrrolidinium cations at the surface or within the bulk of a perovskite film.

The kinetics of such an exchange would depend on several factors, including the concentration of the exchanging cation in the solution, the temperature, and the solvent used. The larger size of the pyrrolidinium cation compared to methylammonium or formamidinium might influence the diffusion rates and the extent of the exchange. Quantitative imaging techniques have been used to study anion exchange kinetics in halide perovskites, revealing diffusion-limited processes. nih.gov A similar approach could be applied to understand the dynamics of pyrrolidinium cation exchange at material interfaces.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing mono-pyrrolidinium iodide with high purity, and how can side reactions be minimized?

  • Methodology : Synthesis typically involves quaternization of pyrrolidine with methyl iodide in anhydrous solvents (e.g., acetonitrile or THF) under inert atmospheres. To minimize side reactions (e.g., oxidation or iodide displacement), control reaction temperature (0–25°C), use stoichiometric excess of alkylating agent, and monitor progress via <sup>1</sup>H NMR for intermediate detection . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • Structural analysis : Single-crystal X-ray diffraction (SCXRD) resolves cation-anion packing and hydrogen-bonding networks. Powder XRD confirms phase purity .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR in D2O or DMSO-d6 identifies proton environments. FT-IR confirms iodide counterion presence (450–500 cm<sup>-1</sup> νI–I stretch) .
  • Elemental analysis : Combustion analysis (C, H, N) and ion chromatography (iodide quantification) validate stoichiometry .

Q. How does this compound’s stability vary under different environmental conditions (e.g., humidity, light)?

  • Methodology : Conduct accelerated stability studies:

  • Thermogravimetric analysis (TGA) assesses decomposition temperatures.
  • Dynamic vapor sorption (DVS) measures hygroscopicity.
  • UV-Vis spectroscopy monitors photodegradation under controlled light exposure (e.g., 365 nm UV lamp). Store samples in desiccators with anhydrous CaCl2 to mitigate humidity effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict this compound’s electrochemical behavior in ionic liquid systems?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize cation geometry using B3LYP/6-311++G(d,p) basis sets. Calculate HOMO-LUMO gaps to predict redox stability .
  • Molecular Dynamics (MD) : Simulate ion mobility and diffusion coefficients in solvent-free systems using OPLS-AA force fields. Compare with experimental conductivity data from impedance spectroscopy .
  • Electrochemical Validation : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) tests predicted redox potentials .

Q. What strategies resolve contradictions in reported charge transport properties of this compound-based materials?

  • Methodology :

  • Controlled synthesis replication : Standardize reaction conditions (e.g., solvent purity, drying protocols) to isolate doping effects (e.g., trace water leading to p-type behavior) .
  • Defect analysis : Use X-ray photoelectron spectroscopy (XPS) to quantify iodide vacancies or oxidation states.
  • Transport measurements : Hall-effect and Seebeck coefficient studies under inert atmospheres differentiate intrinsic vs. extrinsic conductivity .

Q. How can advanced statistical methods (e.g., multivariate regression) correlate this compound’s structural features with its ionic conductivity?

  • Methodology :

  • Data collection : Compile crystallographic parameters (e.g., lattice constants, interionic distances) and conductivity values from literature.
  • Multivariate analysis : Use software like R or Python’s SciKit-Learn to identify dominant variables (e.g., cation symmetry, anion-cation distance).
  • Validation : Cross-check models with experimental data from impedance spectroscopy (frequency range: 1 Hz–1 MHz) .

Data Presentation Guidelines

Parameter Technique Key Metrics Example Reference
CrystallinityXRDPeak intensity ratios, lattice constants
Thermal StabilityTGA/DSCDecomposition onset, % mass loss
Ionic ConductivityImpedance Spectroscopyσ (S/cm), activation energy (eV)
Redox BehaviorCyclic VoltammetryEpa/Epc (V)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.